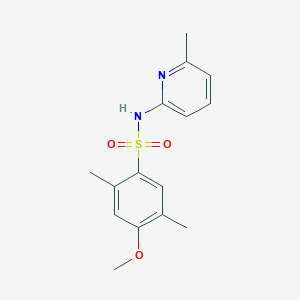

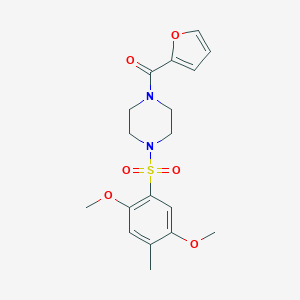

![molecular formula C15H22N2O5S B512987 1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine CAS No. 941263-82-7](/img/structure/B512987.png)

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine, also known as TAK-679, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the serotonin 5-HT1B receptor, which plays an important role in regulating mood, anxiety, and other physiological processes.

科学研究应用

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound can be used as a precursor for synthesizing various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant, showcasing the compound’s versatility in drug development .

Organometallic Reactions

The benzylic position of the compound can undergo various organometallic reactions, which are crucial in the synthesis of complex molecules. For instance, it can participate in Suzuki, Stille, and cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in pharmaceuticals .

Free Radical Reactions

The compound can be involved in free radical reactions, particularly at the benzylic position. This includes reactions with N-bromosuccinimide (NBS) for bromination, which is a common step in the modification of pharmaceutical compounds to alter their properties or increase their activity .

Nucleophilic Substitution Reactions

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine can undergo SN1 and SN2 nucleophilic substitution reactions. These reactions are fundamental in medicinal chemistry for introducing various functional groups that can enhance the biological activity of a compound .

Aza-Michael Addition

The compound can be used in aza-Michael addition reactions, which are a type of conjugate addition where an amine acts as the nucleophile. This reaction is significant in the synthesis of cyclic compounds and is often employed in the creation of new drugs .

Solid-Phase Synthesis

Solid-phase synthesis techniques can be applied to this compound for the rapid generation of a library of derivatives. This method is highly beneficial in drug discovery for screening a wide array of compounds in a short period .

Photocatalytic Synthesis

Photocatalytic methods can be utilized with this compound to synthesize piperazine derivatives under mild conditions. This green chemistry approach is advantageous for its environmental benefits and potential in sustainable pharmaceutical manufacturing .

Cyclization Reactions

Cyclization reactions are another application where this compound can be used to form protected piperazines. These reactions are essential in the synthesis of complex cyclic structures that are commonly found in bioactive molecules .

作用机制

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The interaction of piperazine derivatives with their targets often results in significant changes in cellular processes .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to their wide range of biological and pharmaceutical activity .

Result of Action

The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they can have significant effects at the molecular and cellular level .

属性

IUPAC Name |

1-[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-11-9-14(22-4)15(10-13(11)21-3)23(19,20)17-7-5-16(6-8-17)12(2)18/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHINXUXHCPTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)

![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)

![1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B512930.png)